molecular formula C18H22ClN3OS B2789946 1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea CAS No. 1428350-22-4

1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea

Cat. No. B2789946
CAS RN: 1428350-22-4
M. Wt: 363.9
InChI Key: MFLRFEGSPJXMGS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea, also known as TAK-063, is a novel and potent inhibitor of phosphodiesterase 10A (PDE10A) that has shown promise in the treatment of several psychiatric disorders. PDE10A is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are important second messengers in the regulation of neuronal signaling. TAK-063 has been shown to enhance the activity of dopaminergic and glutamatergic neurotransmission, which are implicated in the pathophysiology of several psychiatric disorders.

Mechanism of Action

1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea exerts its pharmacological effects by inhibiting PDE10A, which leads to an increase in cAMP and cGMP levels in the brain. This, in turn, enhances the activity of dopaminergic and glutamatergic neurotransmission, which are implicated in the pathophysiology of several psychiatric disorders. This compound has also been shown to modulate the activity of several other neurotransmitter systems, including serotonin, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. In animal models, this compound has been shown to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). This compound has also been shown to reduce oxidative stress and inflammation in the brain, which are implicated in the pathophysiology of several psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PDE10A, which allows for precise modulation of the cAMP and cGMP signaling pathways. This compound has also been shown to have good pharmacokinetic properties, including good brain penetration and long half-life. However, this compound has some limitations for use in laboratory experiments, including its high cost and limited availability.

Future Directions

1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea has shown promise in the treatment of several psychiatric disorders, and several future directions for research are possible. One potential direction is the development of this compound as a treatment for depression, which has been shown to be associated with reduced levels of cAMP and cGMP in the brain. Another potential direction is the development of this compound as a treatment for Parkinson's disease, which has been shown to be associated with reduced dopaminergic neurotransmission. Finally, this compound may have potential as a cognitive enhancer in healthy individuals, which could have applications in the fields of education and workplace productivity.

Synthesis Methods

The synthesis of 1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea involves the reaction of 1-(2-chlorophenyl)piperazine with 2-(4-(thiophen-2-yl)piperidin-1-yl)ethanamine, followed by the reaction with urea to form the final product. The synthesis has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea has been extensively studied in preclinical models of several psychiatric disorders, including schizophrenia, depression, and Parkinson's disease. In animal models, this compound has been shown to improve cognitive function, reduce motor deficits, and enhance social behavior. In clinical trials, this compound has been shown to improve cognitive function in patients with schizophrenia and Alzheimer's disease.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c19-15-4-1-2-5-16(15)21-18(23)20-9-12-22-10-7-14(8-11-22)17-6-3-13-24-17/h1-6,13-14H,7-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLRFEGSPJXMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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